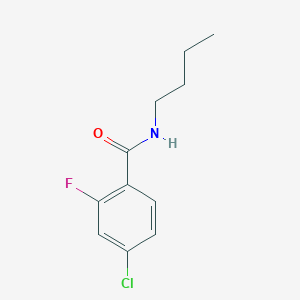

![molecular formula C21H27N5O2 B5501178 1-氨基-N-({2-[4-(2-甲氧基苯基)哌嗪-1-基]吡啶-3-基}甲基)环丙烷甲酰胺](/img/structure/B5501178.png)

1-氨基-N-({2-[4-(2-甲氧基苯基)哌嗪-1-基]吡啶-3-基}甲基)环丙烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperazine derivatives have been extensively studied due to their wide range of pharmacological activities, including antipsychotic, antidepressant, anticancer, and anti-inflammatory effects. These compounds play a crucial role in medicinal chemistry as they can be found in numerous drugs with diverse therapeutic uses (Rathi et al., 2016; Begum et al., 2020).

Synthesis Analysis

The synthesis of piperazine derivatives involves various strategies, including the use of chiral sulfinamides for asymmetric synthesis, highlighting the importance of piperazine as a building block for generating structurally diverse and biologically active compounds (Philip et al., 2020).

Molecular Structure Analysis

Piperazine and its analogues have been shown to possess significant anti-TB activity, with the molecular structure of these compounds playing a critical role in their medicinal properties. Structural modifications have led to the development of molecules with potent activity against various strains of Mycobacterium tuberculosis (Girase et al., 2020).

Chemical Reactions and Properties

The reactivity of piperazine derivatives involves N-dealkylation, a common metabolic pathway for arylpiperazine derivatives, which is crucial for understanding the disposition and metabolism of these compounds (Caccia, 2007).

Physical Properties Analysis

Analyzing the physical properties of piperazine derivatives, such as solubility and stability, is essential for the development of new pharmacologically active compounds. These properties are influenced by the molecular structure and substitution patterns on the piperazine ring (Chopra et al., 2023).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including their antioxidative activity, are a subject of interest due to the potential therapeutic applications of these compounds. The piperazine ring has been found to enhance the antioxidant activity when attached to various heterocyclic rings (Begum et al., 2020).

科学研究应用

多巴胺受体部分激动剂

已发现1-氨基-N-({2-[4-(2-甲氧基苯基)哌嗪-1-基]吡啶-3-基}甲基)环丙烷甲酰胺和类似化合物可用作多巴胺受体部分激动剂。这些化合物,特别是那些具有吡唑并[1,5-a]吡啶杂环附着的化合物,对多巴胺 D2 受体表现出高亲和力,并且有利于 G 蛋白的激活,而不是 β-arrestin 募集。此特性表明潜在的治疗应用,例如抗精神病活性(Möller 等人,2017)。

哌嗪衍生物的合成

该化学物质与哌嗪衍生物的合成也有关。研究表明,用伯胺和过量甲醛处理某些哌啶鎓化合物可以产生新颖的甲酰胺,表明该化学物质在合成化学中的用途(Dotsenko 等人,2012)。

抗菌活性

已研究了类似于1-氨基-N-({2-[4-(2-甲氧基苯基)哌嗪-1-基]吡啶-3-基}甲基)环丙烷甲酰胺的化合物对它们的潜在抗菌活性。例如,已经合成出新颖的三唑衍生物,并显示出对各种微生物具有良好或中等的活性(Bektaş 等人,2010)。

聚酰胺的合成

该化学物质还可用于合成含有各种有机化合物的聚酰胺。例如,含有尿嘧啶和腺嘌呤作为侧基的聚酰胺已通过涉及类似化学结构的反应合成(Hattori & Kinoshita,1979)。

属性

IUPAC Name |

1-amino-N-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl]methyl]cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2/c1-28-18-7-3-2-6-17(18)25-11-13-26(14-12-25)19-16(5-4-10-23-19)15-24-20(27)21(22)8-9-21/h2-7,10H,8-9,11-15,22H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXODKUDXRAWAGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CNC(=O)C4(CC4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(2,4-dichlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5501115.png)

![N-({1-[(2-isopropylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)pyridine-2-carboxamide](/img/structure/B5501125.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5501141.png)

![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5501154.png)

![N-(3-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5501155.png)

![4-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-2-morpholinecarboxamide](/img/structure/B5501159.png)

![7-(4-bromophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5501164.png)

![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501170.png)

![1-(isopropoxyacetyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5501177.png)

![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5501180.png)

![N~3~-(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5501188.png)

![2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5501196.png)